[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a complex organic compound that belongs to the class of oxadiazoles, specifically the 1,3,4-oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of pharmaceuticals. The structural framework of this compound includes a benzofuran moiety and an acetic acid functional group, which may contribute to its bioactivity.
The compound is synthesized through various chemical reactions involving oxadiazole derivatives. It has been referenced in multiple scientific articles and patent documents that explore its synthesis and applications. Notably, it is listed in chemical databases such as PubChem and has been featured in studies concerning its pharmacological properties .
This compound is classified as a 1,3,4-oxadiazole derivative. Oxadiazoles are five-membered heterocycles that contain two nitrogen atoms and have been widely studied for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of this compound allows it to potentially interact with biological targets effectively.
The synthesis of [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid can be achieved through several methods:
The synthetic routes often utilize reagents such as acetic anhydride or other acylating agents to introduce the acetic acid moiety. Reaction conditions typically include temperature control and solvent optimization to achieve high purity and yield.
The molecular formula of [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is .
The structural representation reveals a complex arrangement where the oxadiazole ring is fused with a benzofuran unit. The presence of the ethoxy group enhances solubility and may influence biological interactions.
This compound can undergo various chemical reactions typical for oxadiazole derivatives:
Characterization of these reactions often involves techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm product formation and purity.
The mechanism by which [5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid exerts its biological effects involves interaction with specific cellular targets:
Experimental data indicate that this compound has shown promising activity against various cancer cell lines, suggesting its potential as an anticancer agent.
The melting point and solubility characteristics are essential for understanding the handling and application of this compound. Specific data on these properties would typically be obtained through laboratory testing.
Key chemical properties include:
Relevant analyses are crucial for determining the suitability of this compound for pharmaceutical applications.
[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid has potential applications in:
Research continues to explore its full potential within these fields, emphasizing the importance of ongoing studies into its biological activities and mechanisms of action .
Heterocyclic hybrids represent a cornerstone of modern drug discovery, leveraging synergistic bioactivity to address complex disease targets. Among these, benzofuran and 1,3,4-oxadiazole scaffolds have emerged as privileged structures due to their versatile pharmacological profiles and metabolic stability. The fusion of these motifs—exemplified by [5-(7-ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid (CAS: 1216604-77-1, molecular formula: C₁₄H₁₂N₂O₆)—offers a compelling framework for targeting viral polymerases and cancer-related enzymes [3] [7] [9]. This section dissects the significance of each pharmacophoric unit and the rationale for their hybridization.
The 7-ethoxybenzofuran moiety is a structurally optimized derivative of the native benzofuran ring, where the ethoxy (-OC₂H₅) substituent at the C7 position enhances lipid solubility and membrane permeability. This modification is critical for improving pharmacokinetic properties and target engagement. Benzofuran derivatives exhibit broad-spectrum bioactivities, including antiviral, anticancer, and anti-inflammatory effects, largely attributable to their ability to intercalate biomolecular interfaces and modulate protein function [7] [10]. Notable examples include:
Table 1: Bioactive Benzofuran Derivatives with 7-Substituents
Compound | Substituent | Biological Activity | Target |
---|---|---|---|
6-APB | 6-Aminopropyl | Psychoactive (serotonin receptor agonist) | CNS receptors |
Ailanthoidol | None | Anticancer, antioxidant | NF-κB pathway |
7-Ethoxybenzofuran* | 7-Ethoxy | Enhanced metabolic stability & membrane uptake | Pharmacokinetic modifier |
*Core component of [5-(7-ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid.
The 1,3,4-oxadiazol-2(3H)-one ring (also termed 2-oxo-1,3,4-oxadiazole) serves as a bioisostere for ester and carbamate groups, offering resistance to enzymatic hydrolysis while maintaining hydrogen-bonding capacity. This motif enhances binding affinity to enzymatic targets through:
Table 2: Pharmacological Roles of 1,3,4-Oxadiazole Derivatives
Oxadiazole Type | Key Therapeutic Application | Molecular Target | Reference |
---|---|---|---|
1,3,4-Oxadiazole-2-thiol | Anticancer (lung, colon) | Tubulin, EGFR kinase | [10] |
1,3,4-Oxadiazol-2(3H)-one | Antiviral (HCV) | NS5B RdRp | [3] |
3,5-Disubstituted oxadiazole | Anti-tubercular | Mtb Pks13 enzyme | [6] |
Hybridization of 7-ethoxybenzofuran and 1,3,4-oxadiazol-2(3H)-one via an acetic acid linker creates a multifunctional pharmacophore with spatially distinct yet cooperative domains. This design leverages three synergistic mechanisms:
Enhanced Target Affinity through Complementary Binding Domains:The benzofuran moiety occupies hydrophobic subpockets (e.g., in HCV NS5B Palm Site II), while the oxadiazolone ring forms hydrogen bonds with catalytic residues. Molecular docking studies confirm that such hybrids exhibit superior binding to Nesbuvir (standard HCV NS5B inhibitor), with ΔG values of -14.04 kcal/mol for benzofuran-oxadiazoles and up to -16.09 kcal/mol for benzofuran-triazoles [3] [4]. The acetic acid linker further enables salt-bridge formation with basic residues (e.g., Arg, Lys), augmenting binding stability.
Optimized Physicochemical Properties:
Table 3: Synthetic Routes to Benzofuran-Oxadiazole Hybrids
Method | Conditions | Yield (%) | Advantages | |
---|---|---|---|---|
Conventional alkylation | K₂CO₃, DMF, 80°C, 12–24 h | 36–80 | Low equipment requirements | |
Ultrasound-assisted | CH₃CN, pyridine, 40°C, 30 min | 85–92 | 90% reduced time, higher purity | |
Microwave-assisted | DMF, 100°C, 60–70 s | 88–96 | Near-quantitative yield, scalability | [10] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2